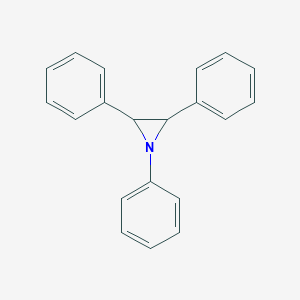
3-Diazonio-1-methyl-4-oxoquinolin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-1-methyl-4-oxoquinolin-2-olate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a quaternary ammonium salt that has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 3-Diazonio-1-methyl-4-oxoquinolin-2-olate is not fully understood. However, studies have suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. In addition, this compound may induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 3-Diazonio-1-methyl-4-oxoquinolin-2-olate has biochemical and physiological effects. This compound has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Diazonio-1-methyl-4-oxoquinolin-2-olate in lab experiments is its antimicrobial and cytotoxic properties. This compound can be used to study the mechanisms of action of different microorganisms and cancer cells. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to humans and animals, and caution should be taken when handling it.
Future Directions
There are several future directions for the study of 3-Diazonio-1-methyl-4-oxoquinolin-2-olate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential use of this compound in the treatment of other diseases, such as viral infections. In addition, future studies can focus on the development of new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, 3-Diazonio-1-methyl-4-oxoquinolin-2-olate is a chemical compound that has potential applications in various fields. This compound has antimicrobial and cytotoxic properties, and its mechanism of action is not fully understood. Although this compound has limitations due to its toxicity, it can be used in lab experiments to study the mechanisms of action of different microorganisms and cancer cells. Future studies can focus on the development of new derivatives of this compound with improved properties and reduced toxicity.
Synthesis Methods
There are different methods to synthesize 3-Diazonio-1-methyl-4-oxoquinolin-2-olate. One of the common methods is the reaction between 2-hydroxy-3-methylquinoline and methyl iodide, followed by treatment with sodium nitrite and hydrochloric acid. Another method involves the reaction between 2-amino-3-methylquinoline and methyl iodide, followed by treatment with sodium nitrite and hydrochloric acid. Both methods result in the formation of 3-Diazonio-1-methyl-4-oxoquinolin-2-olate as a yellow crystalline solid.
Scientific Research Applications
3-Diazonio-1-methyl-4-oxoquinolin-2-olate has been studied for its potential applications in various fields. One of the applications is in the field of microbiology, where this compound has been shown to have antimicrobial activity against different microorganisms, including bacteria and fungi. In addition, this compound has been studied for its potential use in cancer treatment, where it has been shown to have cytotoxic effects on cancer cells.
properties
CAS RN |
41878-47-1 |
|---|---|
Product Name |
3-Diazonio-1-methyl-4-oxoquinolin-2-olate |
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-diazonio-1-methyl-4-oxoquinolin-2-olate |
InChI |
InChI=1S/C10H7N3O2/c1-13-7-5-3-2-4-6(7)9(14)8(12-11)10(13)15/h2-5H,1H3 |
InChI Key |
BKYOOZWPUZWHRF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1[O-])[N+]#N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
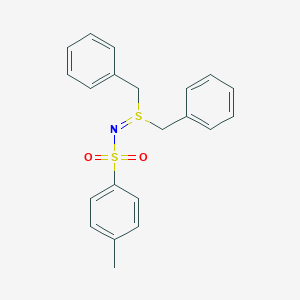
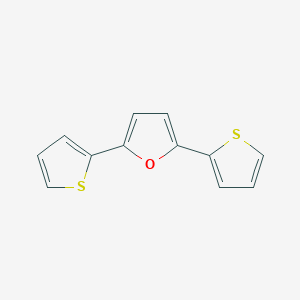
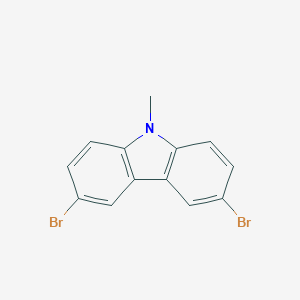
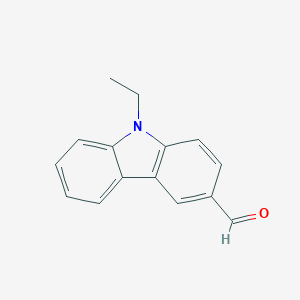
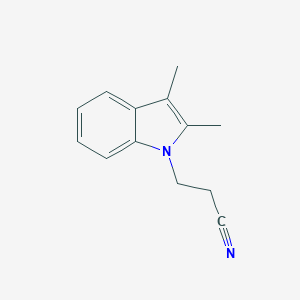
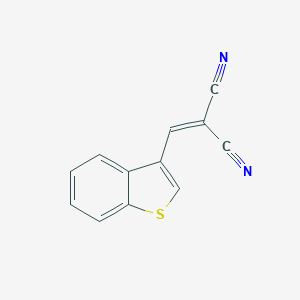
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)
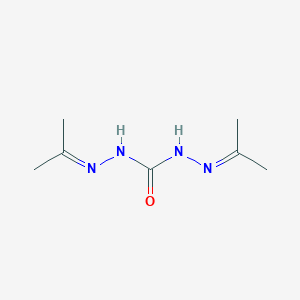
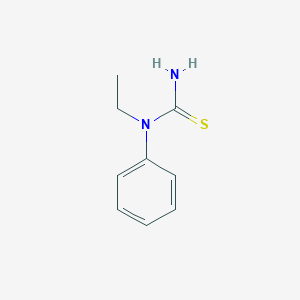
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
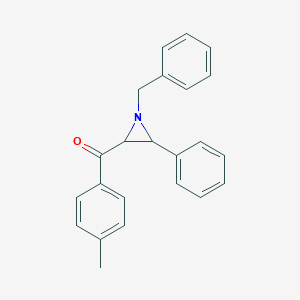
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
